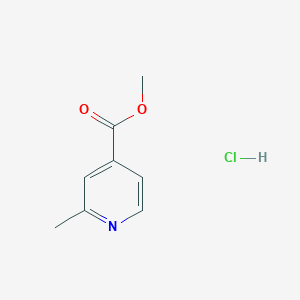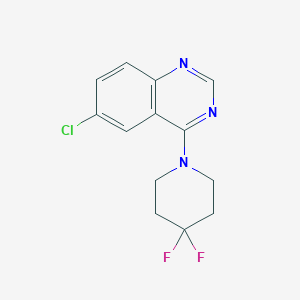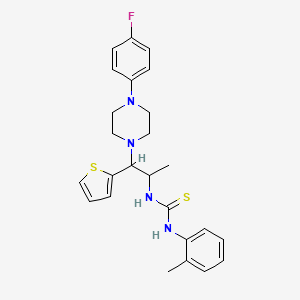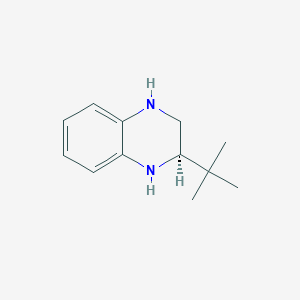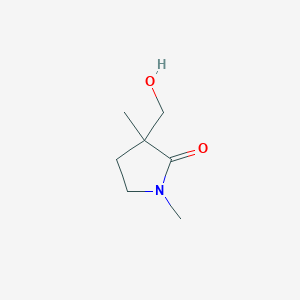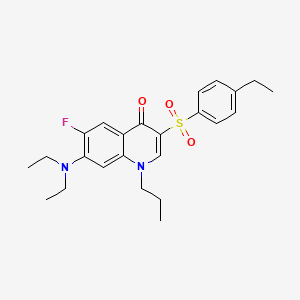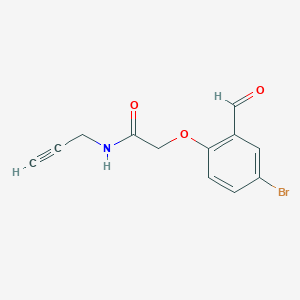
2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of a brominated phenol derivative with an acetic acid derivative. Detailed synthetic pathways and conditions can be found in relevant literature .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, nucleophilic substitution, and oxidative processes. Investigating its reactivity with different functional groups is essential for understanding its behavior .
Aplicaciones Científicas De Investigación
1. Antimicrobial Applications
Research has demonstrated the potential of 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide and its derivatives in antimicrobial applications. A study synthesized various compounds derived from this chemical, including N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide, and evaluated their antibacterial and antifungal activities, showing promising results in fighting microbial infections (Fuloria et al., 2014).
2. Synthesis Methods and Biological Evaluation
Another study focused on the synthesis methods for derivatives of this compound, optimizing the reaction conditions and evaluating their antibacterial and antiurease activities. The results indicated potential antiurease and antibacterial effects against harmful substances, highlighting its significance in medicinal chemistry (Batool et al., 2014).
3. Anticancer Screening
Further research has explored the use of derivatives of this compound in anticancer applications. A series of related compounds were synthesized and their structural compatibility studied. In vitro evaluation of these molecules showed potent inhibitory activities against various cancer cell lines, suggesting their potential as anticancer agents (Dhuda et al., 2021).
Propiedades
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-5-14-12(16)8-17-11-4-3-10(13)6-9(11)7-15/h1,3-4,6-7H,5,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODROIFZHOXJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)COC1=C(C=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)
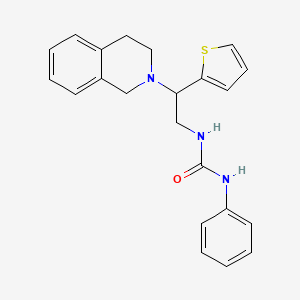
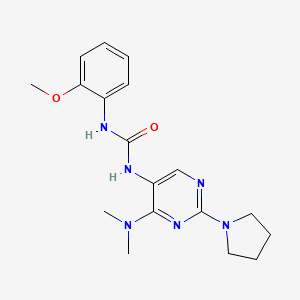
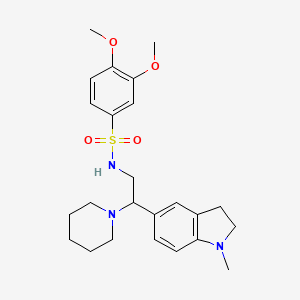
![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)
![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)
